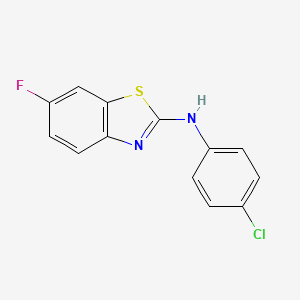

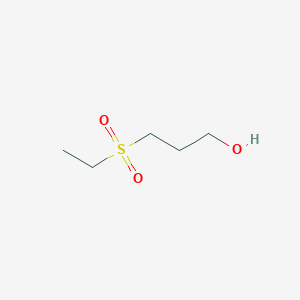

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” would depend on the reaction conditions and the other reactants involved. Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and known properties of similar compounds .

科学的研究の応用

Synthesis and Fluorescence Applications

A study discussed the synthesis of new fluorene derivatives, indicating the utility of benzothiazole analogues like N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine in creating fluorophores for two-photon fluorescence microscopy. These compounds display desirable absorption suitable for two-photon excitation by near-infrared lasers, suggesting their potential use in advanced fluorescence imaging techniques (Belfield et al., 2000).

Antitumor Properties

Research has revealed that benzothiazole derivatives possess selective and potent antitumor properties. The mechanism involves induction and biotransformation by cytochrome P450 to active metabolites. Modifications, such as isosteric replacement with fluorine atoms and conjugation with amino acids, have been explored to enhance efficacy and solubility, suggesting the significance of such compounds in cancer therapy (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activity

A series of N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine derivatives demonstrated antimicrobial and antifungal activities, comparable or slightly better than some medicinal standards. These findings indicate the potential of these compounds in developing new antimicrobial agents (Pejchal et al., 2015).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies on certain thiazole and thiadiazole derivatives, related to the chemical family of N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, have shown promising corrosion inhibition performances on iron. This suggests potential applications in materials science, especially in corrosion protection strategies (Kaya et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs, which share structural similarities with N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, revealed insights into ligand-protein interactions and their potential applications in photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency and could be considered for use in dye-sensitized solar cells (Mary et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGORJZPLOXPETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988355.png)

![Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2988358.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2988360.png)

![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2988369.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2988374.png)

![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)